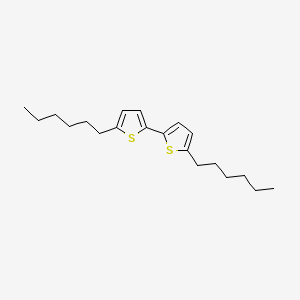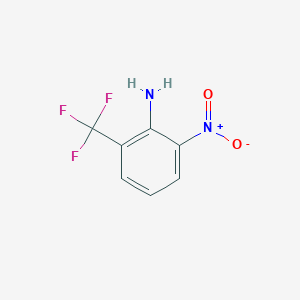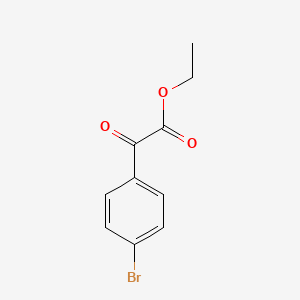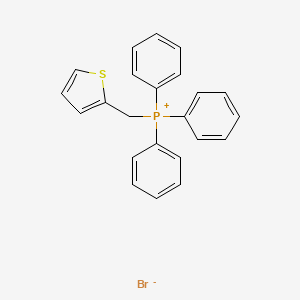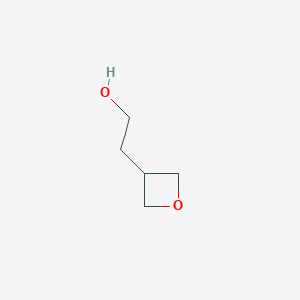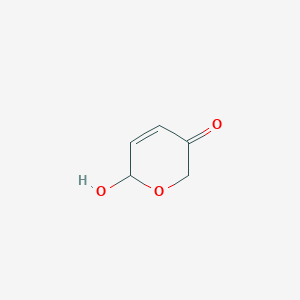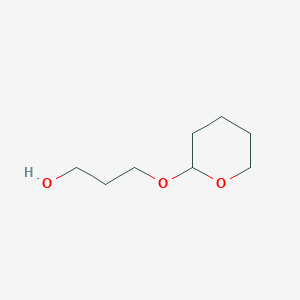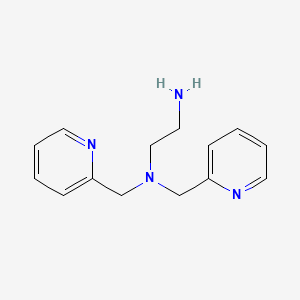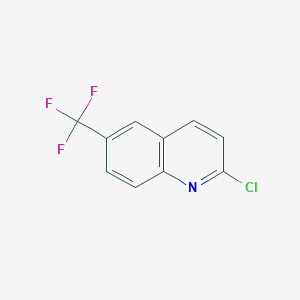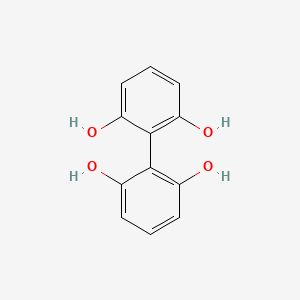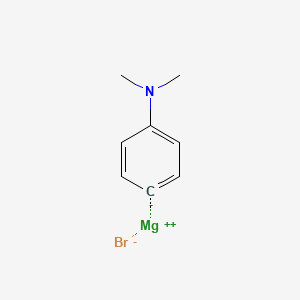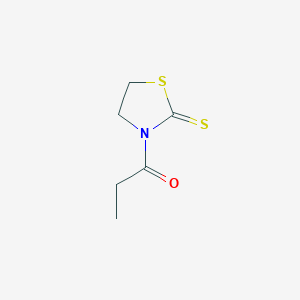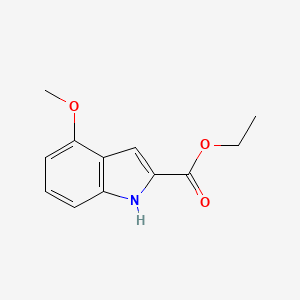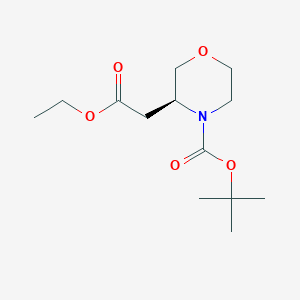
(S)-tert-Butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate
Overview
Description
“(S)-tert-Butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate” is a chemical compound with the CAS Number: 761460-04-2. It has a molecular weight of 273.33 and its molecular formula is C13H23NO5 . The compound is typically stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H23NO5/c1-5-18-11(15)8-10-9-17-7-6-14(10)12(16)19-13(2,3)4/h10H,5-9H2,1-4H3/t10-/m0/s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3 . It is typically in a liquid or semi-solid state . The boiling point is 348.1±27.0 °C at 760 mmHg .Scientific Research Applications
Novel Synthesis of Morpholine Derivatives :This study describes a novel method for synthesizing cis-3,5-disubstituted morpholine derivatives, including processes like electrophile-induced ring closure and nucleophilic displacement. These methods could potentially be applicable to the synthesis of compounds like "(S)-tert-Butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate" (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).
Modulation of Ethoxyquin Genotoxicity :Although this study focuses on ethoxyquin, a compound used as a preservative in animal feeds, it introduces derivatives like N-tert-butyl-alpha-phenylnitrone (PBN) which shares structural similarities with the compound of interest. Such compounds could potentially be explored for their properties in modifying genotoxicity (Skolimowski, Cieslinska, Zák, Osiecka, & Blaszczyk, 2010).
α-Amidoalkylation of Ambident Nucleophiles :This research discusses α-amidoalkylation using tert-butyl esters and N,N-disubstituted amides, which may be relevant in the context of synthesizing and modifying compounds like "(S)-tert-Butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate" (Dobrev, Benin, & Nechev, 1992).
Synthesis Using COMU as a Coupling Reagent :A study demonstrating the synthesis of N,N-Diethyl-3-methylbenzamide (DEET) using COMU might provide insights into the synthesis or modification of similar compounds due to the shared morpholino group (Withey & Bajic, 2015).
Synthesis of Alkyl 3-Aryloxypropenoates and Alkyl 2-Arylacrylates :This paper discusses the nucleophilic addition to alkyl propiolates, which might be relevant for the synthesis or modification of compounds like "(S)-tert-Butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate" (Yavari, Souri, Sirouspour, Djahaniani, & Nasiri, 2005).
Removal of Pesticides from Wastewater :This study is about the use of a lignocellulosic substrate for the removal of pesticides. Though not directly related to the compound , it demonstrates the application of organic compounds in environmental remediation, which could be an area of application for similar compounds (Boudesocque, Guillon, Aplincourt, Martel, & Noël, 2008).
Chemoenzymatic Synthesis of S-(-)-Fenpropimorph :This paper discusses the enantioselective synthesis of a biologically active enantiomer of a fungicide, which might provide insights into the synthesis of similar enantiopure compounds (Avdagić, Cotarcǎ, Ružić, Gelos, & Sunjic, 1994).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
tert-butyl (3S)-3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-5-18-11(15)8-10-9-17-7-6-14(10)12(16)19-13(2,3)4/h10H,5-9H2,1-4H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKFBXONLAWNSJ-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1COCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H]1COCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90460275 | |
| Record name | (S)-tert-Butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90460275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate | |
CAS RN |
761460-04-2 | |
| Record name | (S)-tert-Butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90460275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



